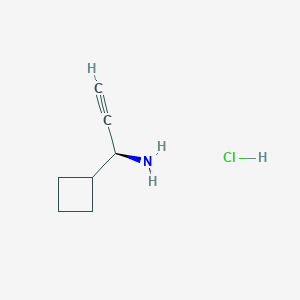

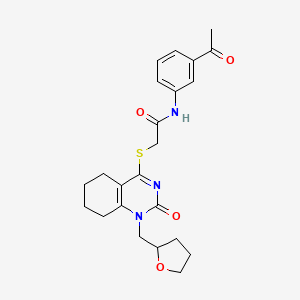

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a benzenesulfonamide moiety.Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide are not detailed in the available resources, similar compounds have been synthesized via intramolecular cyclization reactions .Aplicaciones Científicas De Investigación

Anticancer Activity

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide: and its derivatives have been investigated for their potential as anticancer agents. Specifically, a series of novel compounds were synthesized and evaluated in vitro against the NCI-60 cell line panel by the US National Cancer Institute (NCI). The most prominent compound demonstrated remarkable activity against 13 human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar GI50 levels (ranging from 1.9 to 3.0 μM) .

Anti-Yeast Properties

In a related context, the compound’s analogs containing a methyl group in the 4-position of the 1-phthalazinone system were explored. These derivatives, such as 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides , exhibited anti-yeast activity .

Triazolone Ring Systems

The compound’s structure includes a triazolone ring, which has been associated with various biological activities. Triazolones have been reported as anti-inflammatories, NK1 antagonists, inhibitors of tumor necrosis factor-α-converting enzyme (TACE), and anti-tumor agents. Additionally, they serve as molecular chaperone Hsp90 inhibitors, currently undergoing clinical trials for several human cancers .

Inhibition of Carbonic Anhydrase

A significant mechanism of action for aryl/heteroarylsulfonamides, including this compound, involves the inhibition of carbonic anhydrase isozymes. This property may contribute to their antitumor effects .

Other Biological Properties

Historically, aryl- and heteroarylsulfonamides have demonstrated diverse biological properties, including antimicrobial and antiviral activities. Researchers have explored their potential in disrupting cell cycle progression, inhibiting angiogenesis, and suppressing transcriptional activators .

Structural Novelty

Recent studies have highlighted structurally novel arylsulfonamide derivatives with substantial anticancer activities. The synthesis and evaluation of this compound and its analogs contribute to this growing body of knowledge .

Mecanismo De Acción

Target of Action

Similar compounds, such as sulfonamides, have been known to inhibit carbonic anhydrase isozymes , which play a crucial role in regulating pH and fluid balance in the body.

Mode of Action

For instance, sulfonamides are known to inhibit the activity of carbonic anhydrase isozymes, disrupting the balance of pH and fluid in the body .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that it may affect pathways related to ph and fluid balance, due to its potential inhibition of carbonic anhydrase isozymes .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may disrupt the balance of ph and fluid in the body by inhibiting the activity of carbonic anhydrase isozymes .

Propiedades

IUPAC Name |

4-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYSTUGZPQTFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753113.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2753116.png)

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2753117.png)

![tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2753119.png)

![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)

![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)

![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)